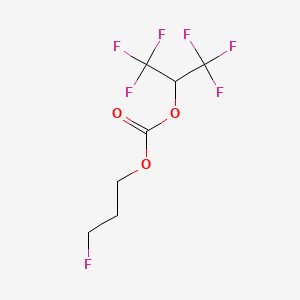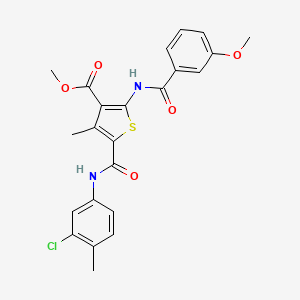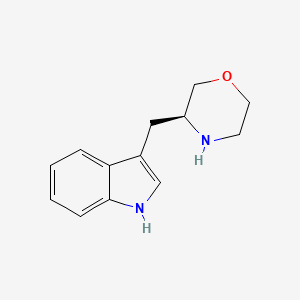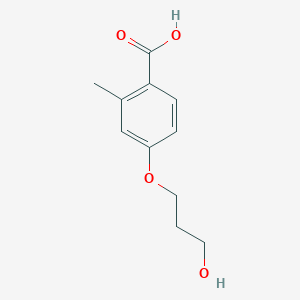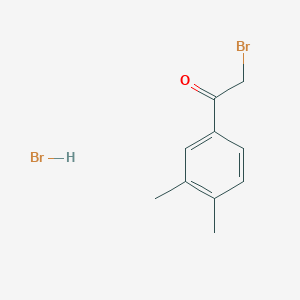
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a p-tolyl group attached to a glucopyranoside ring, which is further modified with trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of protection and deprotection reactions to introduce the trimethylsilyl groups. The p-tolyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions usually involve the use of strong bases and anhydrous solvents to ensure the stability of the trimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the glucopyranoside ring or the p-tolyl group, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Strong nucleophiles such as alkoxides or amines are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl groups can lead to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. The presence of the glucopyranoside ring makes it suitable for investigating glycosylation processes and the role of carbohydrates in biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, modified versions of the compound could be explored as inhibitors of specific enzymes or as drug delivery agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside ring can interact with carbohydrate-binding proteins, while the p-tolyl group may participate in hydrophobic interactions. The trimethylsilyl groups can enhance the compound’s stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
- p-Tolyl 1-thio-2,3,4,6-tetra-O-acetyl-D-glucopyranoside
- p-Tolyl 1-thio-2,3,4,6-tetra-O-benzyl-D-glucopyranoside
- p-Tolyl 1-thio-2,3,4,6-tetra-O-methyl-D-glucopyranoside
Comparison: Compared to these similar compounds, p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside is unique due to the presence of trimethylsilyl groups. These groups provide enhanced stability and solubility, making the compound more versatile in various applications. Additionally, the trimethylsilyl groups can be easily substituted, allowing for the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C25H50O5SSi4 |
|---|---|
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3 |
InChI-Schlüssel |
FVWMHGKJMGETAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
